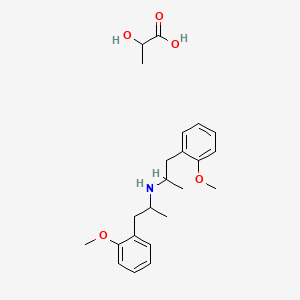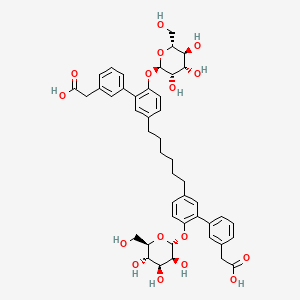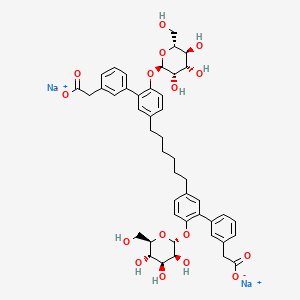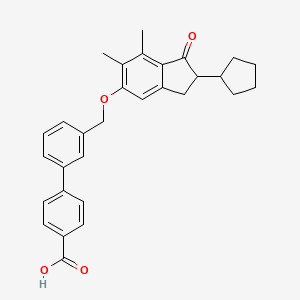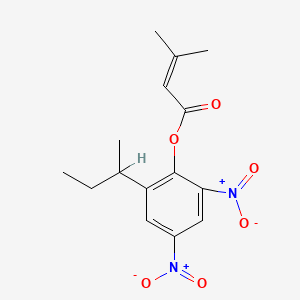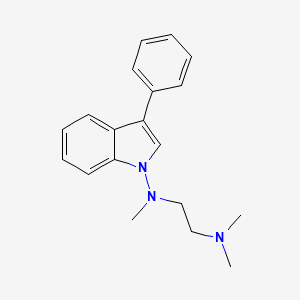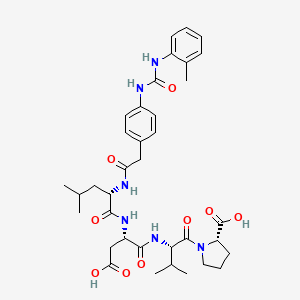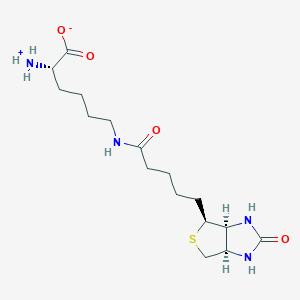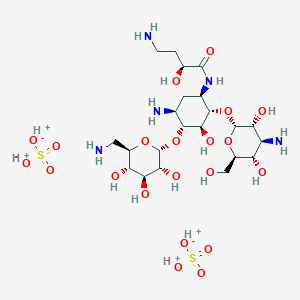![molecular formula C20H13ClN2O3 B1667154 2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 516480-80-1](/img/structure/B1667154.png)
2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BML277 Acid is a metabolite of BML277 which is a selective checkpoint kinase 2 inhibitor.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
Research has revealed that derivatives of 1H-benzo[d]imidazole, including compounds similar to 2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid, exhibit significant antioxidant and antimicrobial activities. For instance, compounds synthesized from 1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, as well as displaying strong antioxidant properties (Bassyouni et al., 2012).
Electrochromic Properties in Conducting Polymers
Studies involving compounds structurally related to 2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid have explored their impact on the electrochromic properties of conducting polymers. Specifically, the presence of hydrogen bonding within these compounds has been investigated for their potential influence on the optical properties of polymers (Akpinar et al., 2012).
Anti-Breast Cancer Potential
A series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. Some of these compounds exhibited notable antiproliferative effects, suggesting potential applications in breast cancer therapeutics (Karthikeyan et al., 2017).
Synthesis of Thermotropic Polyesters
The synthesis of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, which shares structural similarities with the compound , has been used to create thermotropic polyesters. These polyesters, derived from various hydroquinones, exhibit nematic melts and provide insights into structure/property relationships in polymer science (Kricheldorf & Thomsen, 1992).
Coordination Polymers in Crystallography
Research into coordination polymers using benzimidazole-biphenyl-carboxylic acid ligands, structurally akin to 2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid, has led to the discovery of homochiral coordination networks. These findings are significant in the field of crystallography and material science (Bejan et al., 2018).
Eigenschaften
CAS-Nummer |
516480-80-1 |
|---|---|
Produktname |
2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid |
Molekularformel |
C20H13ClN2O3 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C20H13ClN2O3/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)19-22-17-10-3-13(20(24)25)11-18(17)23-19/h1-11H,(H,22,23)(H,24,25) |
InChI-Schlüssel |
IYDLNJYJAXUZOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC4=CC=C(C=C4)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BML277 Acid; BML-277 Acid; BML 277 Acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




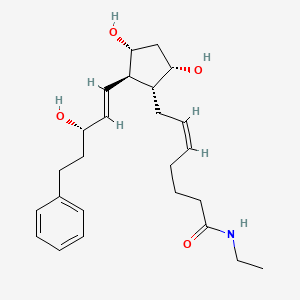
![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)
